Ethanol, tetrafluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

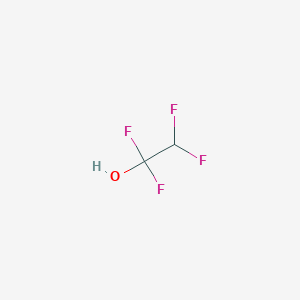

Ethanol, tetrafluoro- is a useful research compound. Its molecular formula is C2H2F4O and its molecular weight is 118.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanol, tetrafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, tetrafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Properties of Tetrafluoroethanol

TFE is a colorless liquid that is miscible with water and has a distinctive odor similar to ethanol. Its molecular formula is CF3CH2OH. The presence of the trifluoromethyl group imparts stronger acidic characteristics compared to standard ethanol, which influences its reactivity and solvation properties .

Key Properties

- Molecular Weight : 114.02 g/mol

- Boiling Point : 56 °C

- Density : 1.44 g/cm³

- Solubility : Miscible with water and many organic solvents

Protein and Peptide Studies

TFE is extensively used in the study of protein and peptide structures. It acts as a solvent that stabilizes alpha-helical conformations in otherwise disordered peptides . The mechanism by which TFE stabilizes these structures remains an area of active research, with hypotheses suggesting both direct interactions and indirect effects through solvation sphere perturbation .

Case Study: Induction of Helical Structures

In a study examining the effects of TFE on disordered peptides, researchers found that TFE significantly promoted helical conformations. This property is exploited in structural biology to gain insights into protein folding mechanisms and the formation of amyloid fibers .

Solvent in Organic Chemistry

TFE serves as a specialized solvent for various chemical reactions, particularly those involving oxidations. It has been shown to facilitate the oxidation of sulfur compounds using hydrogen peroxide effectively . Additionally, TFE can form complexes with Lewis bases through hydrogen bonding, enhancing its utility in chemical synthesis .

Biochemical Applications

TFE's unique properties allow it to be used as a biochemical agent to stabilize protein structures during experimental procedures. It has been utilized to study the folding pathways of proteins and the interactions between peptides and other biomolecules .

Case Study: Protein Folding Pathways

Research conducted at the National Research Council of Italy highlighted TFE's role in elucidating protein folding pathways linked to amyloid formation. The study demonstrated how TFE could induce non-native secondary structures while providing insights into early folding intermediates .

Material Science

TFE is also being explored for applications in materials science, particularly as a solvent for polymerization reactions and in the development of new materials with specific properties due to its unique solvation capabilities .

Data Tables

| Application Area | Description |

|---|---|

| Protein Studies | Stabilizes alpha-helical conformations in peptides |

| Organic Chemistry | Solvent for oxidation reactions |

| Biochemical Research | Investigates protein folding and interactions |

| Material Science | Used in polymerization processes |

Analyse Des Réactions Chimiques

Conformational Analysis and Stability

CF₃SF₄-ethanol exhibits two primary conformers due to rotation about the C–C bond:

| Conformer | C–C–O–H Torsion Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Synclinal | −72.58 | 0.0 (reference) |

| Antiperiplanar | −76.22 | +1.8 |

The synclinal conformer is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and equatorial fluorines .

Aggregation Behavior in Aqueous Solutions

CF₃SF₄-ethanol aggregates in water at lower concentrations compared to similar fluorinated alcohols due to its hydrophobicity:

| Property | CF₃SF₄-ethanol | TFE | HFIP |

|---|---|---|---|

| Aggregation Onset | 4.5% v/v | 20% v/v | 15% v/v |

| Phase Separation | 10% v/v | 40% v/v | 30% v/v |

| Hydrogen Bond Strength | Strongest | Moderate | Weakest |

Molecular dynamics simulations reveal that CF₃SF₄-ethanol forms clusters with stronger intermolecular hydrogen bonds (O–H···O distance: 0.194 nm) than TFE (0.198 nm) or HFIP (0.196 nm) .

Hydrogen Bonding and Solvent Interactions

The compound’s hydroxyl group participates in:

-

Intramolecular H-bonding : Stabilizes synclinal conformers via F···H–O interactions .

-

Intermolecular H-bonding : Forms stronger O–H···O bonds with other CF₃SF₄-ethanol molecules than with water, driving aggregation .

Radial distribution functions (g(r)) indicate reduced interaction with water compared to TFE, as evidenced by weaker H-bonding peaks (Figure 6b in source ).

Comparison with Other Fluorinated Alcohols

CF₃SF₄-ethanol’s properties bridge those of 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP):

| Parameter | CF₃SF₄-ethanol | TFE | HFIP |

|---|---|---|---|

| Dipole Moment (Debye) | 2.07 | 2.45 | 1.86 |

| LogP | 1.94 | 0.70 | 1.52 |

| Acidity (pKa) | ~10.5 | 12.4 | 9.3 |

Its lower polarity and higher hydrophobicity make it effective in stabilizing protein secondary structures at lower concentrations .

Environmental and Green Chemistry Prospects

CF₃SF₄-ethanol is biodegradable and exhibits reduced environmental persistence compared to TFE or HFIP. Computational models predict low ecotoxicity, positioning it as a sustainable solvent for industrial applications .

Propriétés

Numéro CAS |

130953-44-5 |

|---|---|

Formule moléculaire |

C2H2F4O |

Poids moléculaire |

118.03 g/mol |

Nom IUPAC |

1,1,2,2-tetrafluoroethanol |

InChI |

InChI=1S/C2H2F4O/c3-1(4)2(5,6)7/h1,7H |

Clé InChI |

KGUDSELBPWEAKU-UHFFFAOYSA-N |

SMILES canonique |

C(C(O)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.